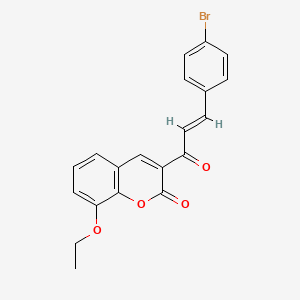
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one, also known as BPEEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPEEC belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is not fully understood. However, studies have suggested that (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one exerts its biological activities through multiple pathways. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and physiological effects:
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and inhibit cell proliferation. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in lab experiments is its high purity and stability. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be easily synthesized and purified, making it a useful tool for studying its biological activities. However, one of the limitations of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are many potential future directions for the study of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. One area of interest is the development of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one-based therapies for cancer and other diseases. Another area of interest is the investigation of the structure-activity relationship of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one and its analogs. In addition, the use of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in combination with other drugs or therapies is an area of potential research.
Synthesemethoden
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-bromophenyl)-3-oxopropanoate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. The purity and yield of the final product can be improved by using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields. In cancer research, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


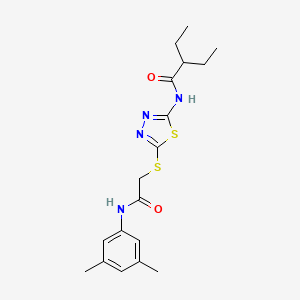
![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

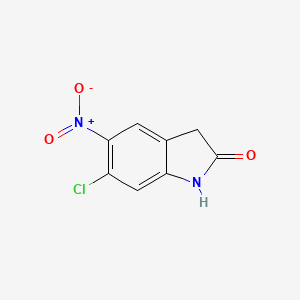


![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)
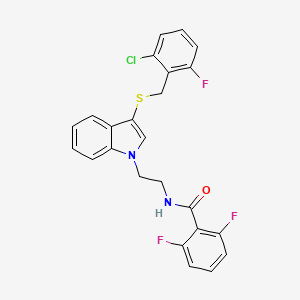
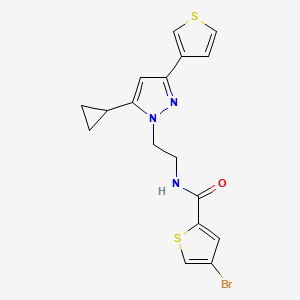
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)